molecular formula C12H17F3N4O2S B2368044 2-[3-(Dimethylsulfamoylamino)pyrrolidin-1-yl]-5-(trifluoromethyl)pyridine CAS No. 1798541-69-1

2-[3-(Dimethylsulfamoylamino)pyrrolidin-1-yl]-5-(trifluoromethyl)pyridine

Cat. No.: B2368044
CAS No.: 1798541-69-1
M. Wt: 338.35
InChI Key: DFXZLBUZGZMTLT-UHFFFAOYSA-N
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Description

2-[3-(Dimethylsulfamoylamino)pyrrolidin-1-yl]-5-(trifluoromethyl)pyridine is a complex organic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a trifluoromethyl group, and a dimethylsulfamoylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura cross-coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and the available resources.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Dimethylsulfamoylamino)pyrrolidin-1-yl]-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a ketone or an alcohol, while substitution reactions can introduce various functional groups, such as halides or amines.

Scientific Research Applications

2-[3-(Dimethylsulfamoylamino)pyrrolidin-1-yl]-5-(trifluoromethyl)pyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a drug candidate.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-[3-(Dimethylsulfamoylamino)pyrrolidin-1-yl]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[3-(Dimethylsulfamoylamino)pyrrolidin-1-yl]-5-(trifluoromethyl)pyridine include:

  • 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one
  • 3-Chloro-N-aryl pyrrolidine-2,5-dione derivatives

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[3-(dimethylsulfamoylamino)pyrrolidin-1-yl]-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F3N4O2S/c1-18(2)22(20,21)17-10-5-6-19(8-10)11-4-3-9(7-16-11)12(13,14)15/h3-4,7,10,17H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXZLBUZGZMTLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC1CCN(C1)C2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F3N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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